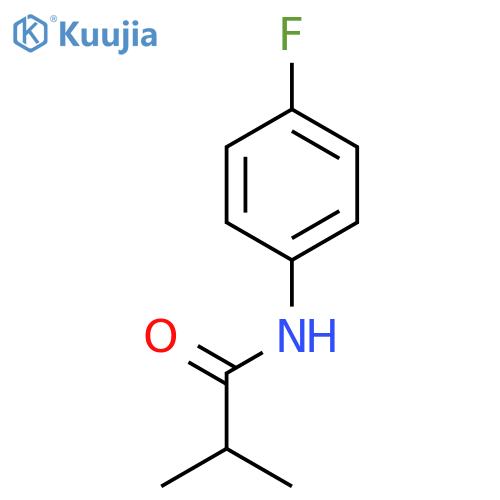Cas no 348594-39-8 (N-(4-fluorophenyl)isobutyramide)

348594-39-8 structure
商品名:N-(4-fluorophenyl)isobutyramide
N-(4-fluorophenyl)isobutyramide 化学的及び物理的性質
名前と識別子
-
- N-(4-fluorophenyl)isobutyramide
- N-(4-Fluorophenyl)-2-methylpropanamide
- AC1LBA4T
- AN-652
- CTK8C1703
- MolPort-002-825-914
- Propanamide, N-(4-fluorophenyl)-2-methyl-
- CS-0273361
- 348594-39-8
- AN-652/10427003
- Z27805835
- DB-335108
- SCHEMBL10819622
- XYITWGGFWSDVMU-UHFFFAOYSA-N
- DTXSID30336309
- AKOS003860686
-
- インチ: InChI=1S/C10H12FNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13)
- InChIKey: XYITWGGFWSDVMU-UHFFFAOYSA-N
- ほほえんだ: CC(C)C(=O)NC1=CC=C(C=C1)F
計算された属性
- せいみつぶんしりょう: 181.09036
- どういたいしつりょう: 181.090292168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 29.1Ų
じっけんとくせい
- PSA: 29.1
N-(4-fluorophenyl)isobutyramide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019122548-10g |
N-(4-fluorophenyl)isobutyramide |
348594-39-8 | 95% | 10g |
$455.40 | 2023-09-02 | |
| Crysdot LLC | CD12080590-10g |
N-(4-fluorophenyl)isobutyramide |
348594-39-8 | 95+% | 10g |
$564 | 2024-07-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344031-5g |
n-(4-Fluorophenyl)isobutyramide |
348594-39-8 | 95+% | 5g |
¥4177.00 | 2024-05-17 | |
| Crysdot LLC | CD12080590-5g |
N-(4-fluorophenyl)isobutyramide |
348594-39-8 | 95+% | 5g |
$353 | 2024-07-24 | |
| Cooke Chemical | BD3375448-5g |
N-(4-fluorophenyl)isobutyramide |
348594-39-8 | 95+% | 5g |
RMB 2228.00 | 2025-02-20 |
N-(4-fluorophenyl)isobutyramide 関連文献
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
348594-39-8 (N-(4-fluorophenyl)isobutyramide) 関連製品
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 506-17-2(cis-Vaccenic acid)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
